molecular formula C16H19N B8384434 1-[4-(2-Phenylethyl)phenyl]ethanamine

1-[4-(2-Phenylethyl)phenyl]ethanamine

Cat. No.: B8384434
M. Wt: 225.33 g/mol
InChI Key: JDTKCXQJBOGNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Phenylethyl)phenyl]ethanamine is a synthetic organic compound belonging to the broad class of substituted phenethylamines. With the molecular formula C16H19N, it features a phenethylamine core structure that is substituted with an ethanamine chain at the para-position of the phenyl ring, which is itself further substituted with a second phenethyl group. This specific molecular architecture makes it a compound of interest in advanced chemical and pharmacological research. Substituted phenethylamines are a chemically diverse class known to include numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine), hormones, and many pharmacologically active synthetic compounds . These molecules are widely studied in medicinal chemistry and are known to interact with a variety of biological targets, most commonly G-protein-coupled receptors (GPCRs) such as adrenergic and dopamine receptors, as well as monoamine transporters and enzymes . As a member of this class, this compound represents a potentially valuable scaffold for researchers exploring structure-activity relationships (SAR), particularly in the development of novel tool compounds for neuroscience and neuropharmacology. Its structure suggests potential for interaction with central nervous system targets, though its specific biological activity, mechanism of action, and binding affinity profile require empirical characterization by researchers. This product is intended solely for research and analysis in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human consumption purposes of any kind. Researchers handling this compound should adhere to all applicable safety protocols and regulations governing the use of synthetic chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

1-[4-(2-phenylethyl)phenyl]ethanamine

InChI

InChI=1S/C16H19N/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-6,9-13H,7-8,17H2,1H3

InChI Key

JDTKCXQJBOGNJW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)CCC2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for 1 4 2 Phenylethyl Phenyl Ethanamine

Retrosynthetic Analysis and Strategic Disconnections for the 1-[4-(2-Phenylethyl)phenyl]ethanamine Core

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, two primary disconnections are considered:

Disconnection of the C-N bond: This is the most straightforward approach, leading back to the corresponding ketone, 1-[4-(2-phenylethyl)phenyl]ethanone, and an ammonia (B1221849) equivalent. The forward reaction would involve reductive amination.

Disconnection of the C-C bond of the ethylamine (B1201723) group: This strategy involves disconnecting the bond between the phenyl ring and the ethylamine side chain, leading to a 4-(2-phenylethyl)phenyl halide and a two-carbon synthon for the ethylamine group.

Established Synthetic Routes for Related Phenylethylamines Applicable to this compound

Several established methods for synthesizing phenylethylamines can be adapted for the production of this compound.

Reductive Amination Approaches Utilizing Carbonyl Precursors

Reductive amination is a versatile and widely used method for the synthesis of amines. jocpr.com It typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. researchgate.net This "one-pot" process combines the formation of an imine or enamine intermediate with its subsequent reduction to the target amine. jocpr.com

For the synthesis of this compound, the precursor ketone, 1-[4-(2-phenylethyl)phenyl]ethanone, would be reacted with an ammonia source. A variety of reducing agents can be employed in this transformation. masterorganicchemistry.com

Reducing AgentDescription
Sodium borohydride (B1222165) (NaBH₄)A common and cost-effective reducing agent, often used in conjunction with an acid catalyst. organic-chemistry.org
Sodium cyanoborohydride (NaBH₃CN)A milder reducing agent that is selective for the reduction of imines in the presence of ketones. masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Another selective reducing agent that is particularly effective for the reductive amination of ketones. masterorganicchemistry.com
Catalytic HydrogenationThis method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

Alkylation and Arylation Reactions in Phenylethylamine Synthesis

While direct alkylation of ammonia is generally not a preferred method due to the potential for over-alkylation, specific strategies can be employed. The Gabriel synthesis, for instance, utilizes phthalimide (B116566) as an ammonia surrogate to achieve mono-alkylation. In the context of this compound, this would involve reacting a suitable 1-[4-(2-phenylethyl)phenyl]ethyl halide with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine.

Catalytic Coupling Reactions in Aryl-Phenylethylamine Synthesis

Modern catalytic coupling reactions offer powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. While not the most direct route to this compound from its immediate precursors, these methods are crucial for the synthesis of the advanced intermediates required. For instance, Suzuki or Sonogashira coupling reactions could be employed to construct the 4-(2-phenylethyl)phenyl scaffold from appropriate building blocks. The Sonogashira coupling, in particular, is useful for creating carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. An example is the synthesis of 1-[4-(2-phenylethynyl)phenyl]ethanone, which can be a precursor to the target molecule. cymitquimica.comstenutz.eunih.gov

Proposed Forward Synthesis of this compound

A plausible forward synthesis of this compound would logically commence with the synthesis of its key ketone precursor.

Synthesis of Key Precursors: 1-[4-(2-Phenylethyl)phenyl]ethanone and its Derivatives

The synthesis of 1-[4-(2-Phenylethyl)phenyl]ethanone can be achieved through several routes. A common method is the Friedel-Crafts acylation of 1,2-diphenylethane (B90400) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Alternatively, a Heck reaction between 4-bromoacetophenone and styrene, followed by reduction of the resulting double bond, can yield the desired ketone. nih.gov The subsequent reduction of the alkene can be achieved through catalytic hydrogenation.

Stereoselective Synthesis and Chiral Resolution Strategies for this compound

Achieving enantiomeric purity is often crucial in the synthesis of bioactive molecules. For this compound, several strategies are employed to obtain the desired stereoisomer. These methods can be broadly categorized into asymmetric synthesis, which creates a specific enantiomer directly, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Asymmetric Catalysis Approaches for Enantioselective Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, offering the potential for high efficiency and atom economy. umontreal.ca This approach utilizes a small amount of a chiral catalyst to stereoselectively convert a prochiral starting material into a chiral product. umontreal.ca In the context of synthesizing this compound, asymmetric reduction of a corresponding ketimine or reductive amination of a ketone are common strategies. researchgate.net

Chiral catalysts, such as those based on transition metals complexed with chiral ligands or organocatalysts, can facilitate the stereoselective addition of a hydride to the imine or ketone, leading to the preferential formation of one enantiomer of the amine. frontiersin.orgnih.govrsc.org The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee). While specific examples for the direct asymmetric catalytic synthesis of this compound are not extensively detailed in the provided search results, the general principles of asymmetric synthesis are well-established and applicable. umontreal.cafrontiersin.org

Diastereomeric Salt Formation for Enantiomeric Resolution and Separation

One of the most established and widely used methods for resolving racemic mixtures of amines is through the formation of diastereomeric salts. researchgate.netnih.gov This technique involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid. wikipedia.orglibretexts.org The resulting products are a pair of diastereomeric salts that possess different physical properties, such as solubility. researchgate.netlibretexts.org

This difference in solubility allows for their separation by fractional crystallization. researchgate.net The less soluble diastereomeric salt will crystallize out of the solution first, and can be isolated by filtration. researchgate.net Subsequently, the pure enantiomer of the amine can be recovered by treating the separated diastereomeric salt with a base to neutralize the chiral acid. libretexts.org Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orgonyxipca.com The efficiency of this method is dependent on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. acs.org

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentType
Tartaric AcidChiral Acid
Mandelic AcidChiral Acid
Camphorsulfonic AcidChiral Acid
BrucineChiral Base
(R)- or (S)-1-PhenylethylamineChiral Amine

This table provides examples of commonly used chiral resolving agents.

Application of Chiral Derivatization Reagents in HPLC Enantioseparation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying the enantiomers in a chiral mixture. To achieve enantioseparation of amines like this compound, a common strategy is to derivatize the racemic amine with a chiral derivatization reagent (CDR). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers, which can then be separated on a standard achiral stationary phase. nih.gov

A variety of CDRs are available, each with its own reactivity and chromatographic properties. alfa-chemistry.comgreyhoundchrom.com Examples of CDRs that react with amines include isocyanates, isothiocyanates, and acyl chlorides. nih.gov The choice of CDR depends on factors such as the reactivity of the amine, the desired detection method (e.g., UV or fluorescence), and the chromatographic conditions. nih.govresearchgate.net The separation of the resulting diastereomers is based on their different interactions with the stationary phase, allowing for the quantification of the enantiomeric composition of the original amine sample. nih.gov

Table 2: Examples of Chiral Derivatization Reagents for Amines

Reagent TypeExample
Isocyanate(R)-(+)-1-Phenylethyl isocyanate (PEIC)
Acyl Chloride(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
Isothiocyanate2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)

This table lists examples of chiral derivatization reagents used for the HPLC enantioseparation of amines. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. This involves a systematic investigation of various parameters to identify the optimal settings for maximizing product formation and minimizing side reactions. Key parameters that are often optimized include the choice of solvent, reaction temperature, catalyst type and loading, and the stoichiometry of the reactants. researchgate.net

For instance, in a reductive amination reaction, the choice of the reducing agent and the solvent can significantly impact the reaction rate and selectivity. Similarly, in a diastereomeric salt resolution, the selection of the solvent is crucial for achieving a significant difference in the solubility of the diastereomeric salts. acs.org The use of experimental design methodologies can facilitate the efficient exploration of the reaction parameter space to identify the optimal conditions. researchgate.net

Considerations for Scalable Preparative Methods of this compound

Translating a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. researchgate.net For the synthesis of this compound, key considerations for scalability include the availability and cost of starting materials and reagents, the safety of the chemical transformations, and the ease of product isolation and purification.

Processes that utilize hazardous reagents or require extreme reaction conditions may be challenging to implement on a large scale. Furthermore, purification methods such as column chromatography, while common in the laboratory, may not be practical for large quantities. Therefore, developing a scalable synthesis often involves exploring alternative reagents and purification techniques, such as crystallization, that are more amenable to industrial production. onyxipca.com The robustness and reproducibility of the process are also critical to ensure consistent product quality and yield on a large scale.

Chemical Reactivity and Derivatization of 1 4 2 Phenylethyl Phenyl Ethanamine

Fundamental Reaction Pathways of the Ethanamine Moiety

The primary amine (-NH₂) group is the most reactive site for many chemical transformations due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic character. libretexts.org

The benzylic primary amine of 1-[4-(2-phenylethyl)phenyl]ethanamine can be oxidized to yield ketone or carboxylic acid derivatives. The product obtained depends significantly on the oxidizing agent and reaction conditions employed.

Conversion to the corresponding ketone, 1-[4-(2-phenylethyl)phenyl]ethanone, can be achieved through various methods. One effective approach involves treating the amine with benzoyl peroxide in the presence of a base like caesium carbonate. organicchemistrytutor.commasterorganicchemistry.com This method is particularly suitable for benzylic amines and proceeds under mild conditions. organicchemistrytutor.com Other reagents capable of this transformation include iodosobenzene (B1197198) and 2-iodoxybenzoic acid (IBX), although these may require anhydrous conditions. organicchemistrytutor.com

Table 1: Selected Methods for Oxidation of Primary Amines to Ketones
Oxidizing Agent/SystemConditionsSubstrate ScopeReference(s)
Benzoyl Peroxide / Caesium CarbonateDMF, 50–70 °CBenzylic and aliphatic amines organicchemistrytutor.commasterorganicchemistry.com
IodosobenzeneCH₂Cl₂ or H₂OPrimary aliphatic and cycloalkylamines organicchemistrytutor.com
2-Iodoxybenzoic Acid (IBX)Anhydrous conditionsGeneral primary amines organicchemistrytutor.com
Buffered PermanganateAqueous t-butyl alcohol, warmGeneral primary amines masterorganicchemistry.com

Further oxidation to the carboxylic acid, 4-(2-phenylethyl)benzoic acid, represents a more profound transformation. A one-pot, direct oxidation of primary amines to carboxylic acids can be accomplished through tandem reaction sequences that mimic biological oxidation pathways. nih.gov One such biomimetic strategy combines an ortho-naphthoquinone-catalyzed aerobic oxidation with a tert-butyl hydroperoxide (TBHP)-mediated oxidation of the intermediate imine. nih.gov This metal-free protocol utilizes molecular oxygen and TBHP as safe and practical oxidants. nih.gov

While direct reduction of a primary amine is not a common transformation, the amine group can be readily converted into other functional groups, such as an alcohol. The most prevalent method for converting a primary aliphatic or benzylic amine to an alcohol involves treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). youtube.comyoutube.com

This reaction proceeds through an unstable diazonium salt intermediate ([R-N₂]⁺Cl⁻). youtube.comwikipedia.org For primary amines attached to sp³-hybridized carbons, like in this compound, this diazonium salt readily decomposes, losing nitrogen gas (N₂) to form a carbocation. This carbocation is then captured by water to yield the corresponding alcohol, 1-[4-(2-phenylethyl)phenyl]ethanol. youtube.comwikipedia.org

Reaction Scheme: Conversion of Primary Amine to Alcohol R-NH₂ + NaNO₂/HCl → [R-N₂⁺Cl⁻] → R-OH + N₂ + H₂O + NaCl. youtube.com

The lone pair of electrons on the nitrogen atom makes the amine group in this compound a potent nucleophile. libretexts.orgadvanceseng.com As a nucleophile, it can attack electrophilic carbon centers, most notably in alkyl halides, through a nucleophilic substitution reaction. organic-chemistry.org This reaction, known as N-alkylation, replaces a hydrogen atom on the amine with an alkyl group.

The reaction of this compound with an alkyl halide (e.g., methyl iodide) would initially form the secondary amine, N-methyl-1-[4-(2-phenylethyl)phenyl]ethanamine. However, this product is also nucleophilic and can compete with the starting material for the alkyl halide. This can lead to a mixture of secondary, tertiary (N,N-dimethyl), and even quaternary ammonium (B1175870) salt products. advanceseng.com Achieving selective monoalkylation often requires specific strategies, such as using a large excess of the primary amine or employing protective group chemistry. nih.gov

Reactivity of the Phenyl and Phenylethyl Moieties

The two aromatic rings in the molecule are susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of this substitution are heavily influenced by the existing substituents on the ring. libretexts.org

The central phenyl ring is substituted with two groups: the 1-aminoethyl group [-CH(CH₃)NH₂] and the phenylethyl group [-CH₂CH₂Ph].

Phenylethyl Group : This is also an alkyl-type substituent, which is weakly activating and directs incoming electrophiles to the ortho and para positions relative to itself.

Given that the two substituents are para to each other, the available positions for substitution on the central ring are ortho to either the ethanamine or the phenylethyl group. Both groups direct incoming electrophiles to the same positions. Therefore, electrophilic substitution reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), sulfonation (with SO₃/H₂SO₄), and Friedel-Crafts alkylation or acylation will occur at the positions ortho to the existing substituents.

The terminal phenyl ring of the phenylethyl group is unsubstituted and will undergo electrophilic aromatic substitution as a typical monosubstituted benzene (B151609) ring, where the ethylphenyl substituent directs incoming electrophiles to its ortho and para positions.

Table 2: Directing Effects of Substituents on the Central Phenyl Ring for Electrophilic Aromatic Substitution
SubstituentTypeActivating/DeactivatingDirecting Effect
-CH(CH₃)NH₂ (1-Aminoethyl)AlkylaminoActivatingOrtho, Para
-CH₂CH₂Ph (Phenylethyl)AlkylActivating (Weak)Ortho, Para

Strategies for Derivatization and Functionalization of this compound

Derivatization primarily targets the reactive amine group, allowing for the introduction of a wide variety of functional groups.

Acylation : Primary amines react readily with acylating agents like acid chlorides and acid anhydrides in a process called acylation. libretexts.org This nucleophilic substitution reaction results in the formation of an N-substituted amide. For example, reacting this compound with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-{1-[4-(2-phenylethyl)phenyl]ethyl}acetamide. The base is used to neutralize the HCl byproduct, driving the reaction to completion. The resulting amide is significantly less nucleophilic and basic than the original amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Alkylation : As discussed in section 3.1.3, alkylation involves the reaction of the amine with alkyl halides. While exhaustive alkylation can lead to quaternary ammonium salts, controlled conditions can favor the formation of secondary or tertiary amines. nih.gov This method allows for the introduction of various alkyl chains to the nitrogen atom, systematically modifying the compound's properties.

Table 3: Summary of Amine Functionalization Strategies
ReactionReagent TypeProduct
AcylationAcid Chloride (R-COCl) or Acid Anhydride (B1165640)N-Substituted Amide
AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine or Quaternary Ammonium Salt
SulfonylationSulfonyl Chloride (R-SO₂Cl)N-Substituted Sulfonamide

Aromatic Ring Modifications and Substitutions

The two phenyl rings of this compound present distinct environments for electrophilic aromatic substitution, a common strategy for modifying aromatic compounds. The reactivity and the position of substitution are governed by the nature of the substituents already present on the rings.

The phenylethyl moiety contains an unsubstituted phenyl ring. As an alkyl-substituted benzene, this ring is activated towards electrophilic attack, and substitution is directed to the ortho and para positions. In contrast, the second phenyl ring is substituted with both a phenylethyl group and an ethanamine group. The alkyl portion of the ethanamine and the phenylethyl group are both activating and ortho-, para- directing. Since the para position is already occupied by the phenylethyl group, further substitutions on this ring would be directed to the positions ortho to the ethanamine and phenylethyl groups.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: Incorporation of halogen atoms such as bromine (-Br) or chlorine (-Cl) using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation: Attachment of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. This modification is useful for introducing ketones, which can then be used in a variety of other chemical transformations.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The table below summarizes potential aromatic ring modifications for this compound based on established electrophilic aromatic substitution reactions.

Reaction TypeReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄Nitrated derivatives on one or both aromatic rings.
BrominationBr₂, FeBr₃Brominated derivatives on one or both aromatic rings.
Friedel-Crafts AcylationRCOCl, AlCl₃Acylated derivatives on one or both aromatic rings.
SulfonationSO₃, H₂SO₄Sulfonated derivatives on one or both aromatic rings.

It is important to note that the presence of the primary amine in this compound can complicate some of these reactions. The amino group is basic and can react with the Lewis acids used in Friedel-Crafts reactions, deactivating the ring system. Therefore, a protecting group strategy for the amine may be necessary to achieve the desired aromatic substitution.

Recent advances in C-H functionalization offer more direct methods for modifying aromatic rings. For instance, palladium-catalyzed C-H olefination of aniline (B41778) derivatives has been shown to be highly para-selective. nih.gov While the para-position of the substituted ring in this compound is blocked, this methodology highlights the potential for direct functionalization at other positions under milder conditions than traditional electrophilic substitutions. Similarly, catalyst-based para-alkylation of anilines with alkenes provides another modern approach to C-H functionalization. le.ac.uk

Linker Chemistry for Biomedical Applications and Research Tools

The phenethylamine (B48288) scaffold is a common motif in many biologically active compounds, making its derivatives valuable for developing research tools and potential therapeutic agents. nih.govmdpi.com The introduction of linkers to molecules like this compound allows for their conjugation to other molecules, such as fluorescent dyes, radioactive isotopes, or biomolecules like proteins and antibodies.

The primary amino group of this compound is a prime site for the attachment of linkers through the formation of stable amide bonds. This can be achieved by reacting the amine with a linker that has a carboxylic acid or an activated ester functional group.

Furthermore, the aromatic rings can be functionalized to introduce chemical handles for linker attachment. For example, a nitro group introduced via nitration can be reduced to an amine, providing an additional site for conjugation. Alternatively, "click chemistry," a set of biocompatible and highly efficient reactions, is a popular strategy for bioconjugation. biorxiv.org For instance, an azide (B81097) or alkyne group can be introduced onto the aromatic ring. This functionalized derivative can then be "clicked" onto a molecule containing the complementary reactive group (an alkyne or azide, respectively), forming a stable triazole linkage.

An example of this approach is the synthesis of a photoaffinity label probe from a phenethylamine analog of methamphetamine. nih.gov In this work, an azido (B1232118) group was introduced on the aromatic ring to serve as a photolabile group, and an ethynyl (B1212043) group was incorporated for conjugation via click chemistry. nih.gov This strategy allows for the identification of the biological targets of the parent molecule.

Another relevant example is the site-specific conjugation of a radioiodinated phenethylamine derivative to a monoclonal antibody. acs.org This approach is used in targeted radionuclide therapy and imaging, where the antibody directs the radioactive phenethylamine derivative to a specific target in the body.

The table below outlines potential strategies for attaching linkers to this compound for biomedical applications.

Linker Attachment SiteFunctionalization StrategyLinker Reactive GroupResulting ConjugatePotential Application
Primary AmineAmide bond formationCarboxylic acid, Activated esterAmide-linked conjugateAttachment of fluorescent dyes, biotin, or drugs.
Aromatic RingNitration followed by reduction to an amineCarboxylic acid, Activated esterAmide-linked conjugateSite-specific labeling and bioconjugation.
Aromatic RingIntroduction of an azide or alkyne groupComplementary alkyne or azideTriazole-linked conjugate"Clickable" probe for target identification and imaging.
Aromatic RingRadioiodination-Radioiodinated derivativeRadio-imaging and radiotherapy.

These derivatization strategies highlight the versatility of the this compound structure for creating a diverse range of research tools and potential biomedical agents. The ability to modify both the aromatic rings and the primary amine allows for precise control over the properties and applications of the resulting derivatives.

Advanced Structural Characterization and Spectroscopic Analysis of 1 4 2 Phenylethyl Phenyl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-[4-(2-phenylethyl)phenyl]ethanamine, distinct signals are expected for the phenylethyl group, the central disubstituted phenyl ring, and the ethanamine moiety. The amine (NH₂) protons typically appear as a broad singlet that can be exchanged with D₂O, causing its signal to disappear. libretexts.orgopenstax.org

The protons of the ethyl bridge in the phenylethyl group are anticipated to appear as two triplets around 2.9 ppm. The protons on the monosubstituted phenyl ring and the 1,4-disubstituted central ring are expected in the aromatic region (approximately 7.1-7.4 ppm). docbrown.infoaskfilo.com The methine proton of the ethanamine group, being adjacent to both an aromatic ring and a nitrogen atom, would likely appear as a quartet around 4.1 ppm, coupled to the neighboring methyl protons. The methyl protons would, in turn, appear as a doublet further upfield, around 1.4 ppm.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₃ (ethanamine)~ 1.4Doublet (d)~ 6.8
-CH₂- (phenylethyl bridge)~ 2.9Triplet (t)~ 7.5
-CH₂- (phenylethyl bridge)~ 2.9Triplet (t)~ 7.5
-NH₂~ 1.5 - 2.5Broad Singlet (br s)-
-CH- (ethanamine)~ 4.1Quartet (q)~ 6.8
Aromatic H's (phenylethyl ring)~ 7.1 - 7.3Multiplet (m)-
Aromatic H's (central ring)~ 7.2 - 7.4Multiplet (m)-

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment. Carbons adjacent to the electron-withdrawing amine group are slightly deshielded and absorb further downfield. openstax.org

The spectrum is expected to show distinct signals for the methyl and methine carbons of the ethanamine group, the two methylene (B1212753) carbons of the ethyl bridge, and the various aromatic carbons. The aromatic region (125-150 ppm) will be complex, with signals for the four distinct types of carbons in the 1,4-disubstituted ring and the four types in the monosubstituted phenylethyl ring. docbrown.inforesearchgate.net The carbon attached to the nitrogen (methine) is expected around 50-55 ppm, while the terminal methyl carbon should appear upfield around 25 ppm.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C H₃ (ethanamine)~ 25
-C H₂- (phenylethyl bridge)~ 38
-C H₂- (phenylethyl bridge)~ 39
-C H- (ethanamine)~ 52
Aromatic CHs~ 126 - 130
Aromatic Quaternary Cs~ 140 - 148

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. Expected key correlations would include the coupling between the methine and methyl protons of the ethanamine group, and the coupling between the two methylene groups of the ethyl bridge.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the quartet at ~4.1 ppm would correlate with the carbon signal at ~52 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. As a primary amine, this compound is expected to show characteristic N-H stretching bands. orgchemboulder.com

Primary amines typically exhibit two distinct, sharp to medium intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. libretexts.orgopenstax.org Other expected absorptions include C-H stretches for the aromatic rings (~3000-3100 cm⁻¹) and the aliphatic (sp³) carbons (2850-3000 cm⁻¹). An N-H bending vibration ("scissoring") is anticipated in the 1580-1650 cm⁻¹ region. orgchemboulder.com The C-N stretching of the aliphatic amine would appear in the 1020-1250 cm⁻¹ range. orgchemboulder.com Aromatic C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands

VibrationPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium, Sharp (two bands)
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium
N-H Bend (Scissoring)1580 - 1650Medium to Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
Aliphatic C-N Stretch1020 - 1250Medium to Weak
N-H Wag665 - 910Strong, Broad

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The compound contains two benzene (B151609) rings, which act as chromophores. Substituted benzene rings typically exhibit two main absorption bands. The more intense band (the E2-band) appears around 200-210 nm, and a less intense, fine-structured band (the B-band) appears around 250-270 nm. For phenylethylamine, characteristic absorption peaks have been noted at approximately 210 nm and 258 nm. nih.govacs.org Given the extended conjugation and substitution in this compound, these absorption maxima (λ_max) are expected to be present, possibly with slight shifts and changes in intensity.

Predicted UV-Vis Absorption Maxima

TransitionPredicted λ_max (nm)Molar Absorptivity (ε)
π → π* (E2-band)~ 210High
π → π* (B-band)~ 258Low to Medium

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. It also reveals how the molecule fragments upon ionization, which provides further structural evidence.

The chemical formula for this compound is C₁₆H₁₉N. The calculated exact mass (monoisotopic mass) for the protonated molecule [M+H]⁺ is 226.1601 u.

The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this compound (225 g/mol ). libretexts.orgopenstax.org Upon ionization (e.g., by electrospray ionization), the most prominent ion is expected to be the protonated molecule [M+H]⁺.

The fragmentation pattern of phenethylamines is well-studied. A characteristic fragmentation pathway involves cleavage of the bond alpha to the nitrogen atom (α-cleavage). For this molecule, the most likely fragmentation would be the loss of the methyl group to form an [M-15]⁺ ion or, more significantly, the cleavage next to the amine on the ethyl side, leading to a stable benzylic cation. The dominant fragmentation is expected to be the benzylic cleavage yielding an ion at m/z 105 (C₈H₉⁺) or the cleavage producing the iminium ion at m/z 210 (C₁₅H₁₆N⁺) from the loss of the methyl group. Another common fragmentation for phenethylamines is the loss of ammonia (B1221849) (NH₃). nih.govmdpi.com

Predicted HRMS Data

IonCalculated Exact Mass (m/z)Description
[M]⁺•225.1517Molecular Ion
[M+H]⁺226.1601Protonated Molecule
[C₁₅H₁₆N]⁺210.1283Loss of methyl radical (•CH₃)
[C₈H₉]⁺105.0704Benzylic cation from phenylethyl group

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

Following a comprehensive search of scientific databases and literature, no specific X-ray crystallographic data for the compound this compound could be located. This includes detailed parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates. Consequently, an analysis of its solid-state structure, including bond lengths, bond angles, and the determination of its absolute configuration through crystallographic methods, cannot be provided at this time. The elucidation of these structural features would require experimental single-crystal X-ray diffraction analysis of the compound.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Similarly, a search for published studies on the Hirshfeld surface analysis of this compound yielded no results. This type of analysis is contingent on the availability of crystallographic information files (CIF), which are generated from X-ray diffraction data. Without the crystal structure data, it is not possible to generate Hirshfeld surfaces or perform a quantitative assessment of the intermolecular interactions, such as hydrogen bonding, van der Waals forces, and other close contacts that govern the crystal packing of this specific compound. Such an analysis would provide valuable insights into the supramolecular chemistry of this compound, but it remains uncharacterized in the absence of the requisite experimental data.

In-Depth Computational Analysis of this compound Remains a Subject for Future Research

A comprehensive review of publicly available scientific literature reveals a notable absence of specific computational and theoretical studies on the chemical compound this compound. Despite the growing interest in the quantum chemical analysis of phenethylamine (B48288) derivatives and their analogues, this particular molecule has not been the subject of detailed investigation through methods such as Density Functional Theory (DFT) or ab initio calculations.

Therefore, the generation of a detailed article focusing solely on the computational and theoretical aspects of this compound, as outlined in the requested structure, is not feasible at this time. The specific data points required to populate subsections concerning its electronic structure, reactivity, geometry optimization, energetic properties, and thermodynamic stability are not present in the current body of scientific research.

While general studies on the broader class of phenethylamines provide insights into the conformational analysis, structure-activity relationships, and quantum chemical properties of related molecules, these findings cannot be directly and accurately extrapolated to provide a scientifically rigorous account of this compound itself. The precise influence of the 4-(2-phenylethyl) substitution on the phenyl ring of the ethanamine structure necessitates a dedicated computational study to determine its unique electronic and thermodynamic characteristics.

Such a study would involve:

Density Functional Theory (DFT) to ascertain the molecule's most stable three-dimensional structure (geometry optimization) and to calculate its energetic properties.

Ab initio methods , which are highly accurate quantum mechanical calculations, to provide a deeper understanding of its electronic properties and the distribution of atomic charges.

Natural Bond Orbital (NBO) analysis to investigate the delocalization of electron density and the stabilizing effects of hyperconjugation within the molecule.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) to determine the molecule's chemical reactivity, hardness, and softness, which are crucial for predicting its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping and Fukui functions to identify the specific sites on the molecule that are most susceptible to electrophilic and nucleophilic attack.

Calculation of thermodynamic parameters to assess the stability of the compound under various conditions.

The absence of such specific data underscores a gap in the current research landscape. A dedicated computational investigation of this compound would be a valuable contribution to the field of theoretical and computational chemistry, providing a foundational dataset for this compound and enabling comparisons with other members of the extensive phenethylamine family. Until such research is conducted and published, a detailed and scientifically accurate article on its computational properties cannot be responsibly generated.

Computational and Theoretical Studies on 1 4 2 Phenylethyl Phenyl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Calculations and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the properties of molecules in their electronically excited states. researchgate.net It is an extension of Density Functional Theory (DFT) that provides a computationally efficient way to calculate excitation energies, which correspond to the absorption of light, and other key photophysical parameters. arxiv.orgrsc.org The theory works by calculating the response of the ground state electron density to a time-varying electric field, with the poles in this response corresponding to electronic excitation energies. uci.edu This approach is widely used to predict UV-Visible absorption spectra, characterize the nature of electronic transitions, and understand the changes in electron density upon photoexcitation. researchgate.netrsc.org

For a molecule such as 1-[4-(2-Phenylethyl)phenyl]ethanamine, TD-DFT calculations can elucidate its interaction with light. The calculations would typically be performed on a geometry optimized at the DFT level. The output provides a list of vertical excitation energies (the energy required for an electronic transition without change in molecular geometry), the corresponding wavelengths (λ), and the oscillator strength (f) for each transition. gaussian.com The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition; transitions with higher oscillator strengths are more intense in an absorption spectrum. uci.eduresearchgate.net

Furthermore, analysis of the molecular orbitals involved in the dominant transitions reveals their character, such as π→π* or n→π* transitions, and whether they involve localized excitations on a specific part of the molecule (e.g., within a phenyl ring) or exhibit charge-transfer (CT) character, where electron density moves from one part of the molecule to another. rsc.org For this compound, one would expect low-energy transitions to be dominated by π→π* excitations within the aromatic systems. A hypothetical summary of the lowest singlet excited states calculated for the molecule is presented in Table 1.

StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionsTransition Character
S14.59270.10.085HOMO -> LUMO (75%)HOMO-1 -> LUMO (15%)π -> π
S24.88254.10.152HOMO-1 -> LUMO (60%)HOMO -> LUMO (25%)π -> π
S35.15240.70.011HOMO -> LUMO+1 (85%)π -> π
S45.30233.90.003HOMO-2 -> LUMO (90%)n -> π

This table contains hypothetical data for illustrative purposes.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com For flexible molecules like this compound, understanding the preferred conformations is crucial as they can dictate physical properties and biological activity. ijpsr.com The collection of all possible conformations and their corresponding potential energies forms the Potential Energy Surface (PES), often visualized as an energy landscape. arxiv.orglibretexts.orglongdom.org Minima on this landscape correspond to stable or metastable conformers.

The flexibility in this compound arises from several rotatable single bonds:

The C-C bond of the ethylamine (B1201723) side chain.

The C-N bond of the amino group.

The C-C bonds of the phenylethyl linker connecting the two phenyl rings.

Computational methods can systematically explore the PES by rotating these bonds and calculating the energy of each resulting geometry. This process identifies low-energy conformers. For the related molecule 2-phenylethylamine, studies have shown that the conformational landscape is dominated by gauche (folded) conformers, where the amino group interacts with the aromatic ring via a weak N-H···π interaction, and higher-energy anti (extended) conformers. researchgate.netresearchgate.net A similar analysis for this compound would likely reveal a complex landscape with multiple stable conformers distinguished by the relative orientation of the two phenyl rings and the conformation of the ethylamine side chain. Table 2 presents a hypothetical summary of such an analysis.

Conformer IDDihedral Angle 1 (°)(C-C-C-C linker)Dihedral Angle 2 (°)(C-C-C-N)Relative Energy (kcal/mol)Population (%) at 298 K
Conf-1178.5 (anti)65.2 (gauche)0.0045.1
Conf-270.1 (gauche)68.9 (gauche)0.5520.3
Conf-3175.9 (anti)179.1 (anti)1.109.0
Conf-4-72.4 (gauche)178.5 (anti)1.654.0

This table contains hypothetical data for illustrative purposes.

Protein-Ligand Docking Studies with Hypothesized Biological Targets

Protein-ligand docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. biomolther.org This method is fundamental in structure-based drug design for predicting binding modes and estimating binding affinity. koreascience.kr Given the structural similarity of this compound to phenethylamine (B48288), a backbone for many neurotransmitters, plausible hypothesized biological targets include monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and various serotonin receptors (e.g., 5-HT₂A). biomolther.orgdoaj.orgbiomolther.org

A docking study would involve preparing the 3D structure of the target protein and generating multiple conformations of the ligand. The docking algorithm then systematically places these ligand conformations into the protein's binding site, scoring each resulting pose based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. biomolther.org For DAT, key interactions for phenethylamine-like ligands often involve a hydrogen bond or salt bridge between the protonated amine of the ligand and a specific aspartate residue (Asp79) in the transporter. koreascience.kr Hydrophobic interactions between the phenyl rings of the ligand and aromatic residues (e.g., phenylalanine, tyrosine) in the binding pocket are also critical. koreascience.kr A hypothetical docking result of this compound into the DAT binding site is summarized in Table 3.

Hypothesized TargetDocking Score (kcal/mol)Key Hydrogen BondsKey Hydrophobic/Aromatic Interactions
Dopamine Transporter (DAT)-9.8Amine - Asp79Phenyl Ring 1 - Phe76, Tyr156Phenyl Ring 2 - Phe320, Phe326

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations to Explore Binding Stability and Dynamics

While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms over time. nih.gov MD simulations are widely used to assess the stability of a protein-ligand complex predicted by docking. researchgate.net An unstable pose may see the ligand quickly dissociate from the binding pocket, whereas a stable interaction will be maintained throughout the simulation. nih.govnih.gov

To perform an MD simulation, the docked complex is placed in a simulated physiological environment (a box of water molecules and ions). The forces on each atom are calculated, and Newton's equations of motion are used to predict their positions and velocities over short time steps, generating a trajectory that can span from nanoseconds to microseconds. Analysis of this trajectory can confirm the stability of the complex. Key metrics include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the ligand's position from its initial docked pose. A low, stable RMSD suggests the ligand remains bound in a consistent orientation. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different parts of the protein or ligand.

Hydrogen Bond Analysis: Tracks the formation and breaking of specific hydrogen bonds over time, quantifying their occupancy. researchgate.net

Table 4 presents hypothetical results from an MD simulation, suggesting the binding pose of this compound in DAT is stable.

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)H-Bond Occupancy (%) (Amine-Asp79)
1001.2 ± 0.31.5 ± 0.292.5

This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent molecules.

To build a QSAR model for this compound and its analogs, a dataset of related molecules with measured biological activity (e.g., binding affinity, Kᵢ, for a specific receptor) is required. For each molecule, numerical values called "descriptors" are calculated to quantify various aspects of its structure. These can include physicochemical properties (e.g., LogP for lipophilicity, molecular weight), electronic properties (e.g., Hammett constants like σ), and topological indices. nih.gov Multiple linear regression (MLR) or other machine learning methods are then used to create an equation that correlates these descriptors with activity. For phenethylamine derivatives, activity at serotonin receptors has been shown to correlate with the lipophilicity and electronic character of substituents. nih.gov

Table 5 shows a hypothetical dataset for a QSAR study, and the resulting model is presented in Equation 1, with its statistical validation in Table 6.

AnalogR¹ SubstituentLogPσ (para)pIC₅₀ (Activity)
1 -H4.850.007.50
2 -Cl5.560.237.95
3 -CH₃5.41-0.177.30
4 -OCH₃4.83-0.277.15
5 -CN4.290.668.35

This table contains hypothetical data for illustrative purposes.

Equation 1: Hypothetical QSAR Model pIC₅₀ = 6.85 + (0.15 * LogP) + (1.25 * σ)

Statistical ParameterValueDescription
n20Number of compounds in the model
0.88Coefficient of determination (goodness of fit)
Q² (LOO)0.79Cross-validated R² (predictive ability)
F-statistic63.4Statistical significance of the model

This table contains hypothetical data for illustrative purposes.

Investigation of Reaction Mechanisms through Theoretical Calculations

Theoretical calculations, particularly using DFT, are invaluable for elucidating chemical reaction mechanisms. nih.gov They allow for the mapping of the reaction pathway from reactants to products, including the identification of high-energy transition states (TS) and stable intermediates. nih.gov This provides a detailed understanding of the reaction kinetics and thermodynamics, such as activation energies (Eₐ) and reaction enthalpies (ΔH).

A plausible synthetic route for this compound is the reductive amination of the corresponding ketone, 1-[4-(2-phenylethyl)phenyl]ethanone, with ammonia (B1221849). scienceinfo.comwikipedia.org This reaction typically proceeds in two main stages:

Imine Formation: The amine (ammonia) performs a nucleophilic attack on the ketone's carbonyl carbon to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. nih.govwikipedia.org

Reduction: A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120), delivers a hydride to the imine carbon, forming the final amine product. nih.govscienceinfo.com

Computational chemistry can model this entire process. Geometries of the reactants, intermediates (hemiaminal, imine), and transition states for each step can be optimized, and their energies calculated. The results can be plotted on a reaction coordinate diagram to visualize the energy barriers. Table 7 provides hypothetical energy data for the key species in the proposed synthesis, outlining the energetic feasibility of the reaction.

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsKetone + NH₃0.0
TS1Hemiaminal Formation+12.5
Intermediate 1Hemiaminal-2.3
TS2Dehydration to Imine+18.7
Intermediate 2Imine + H₂O+5.4
TS3Hydride Reduction of Imine+8.1
ProductsAmine + H₂O-15.6

This table contains hypothetical data for illustrative purposes.

Characterization of Transition States and Reaction Intermediates

The synthesis of β-arylethylamines can be achieved through various catalytic methods, including rhodium-catalyzed C-H amination and palladium-catalyzed cross-coupling reactions. Computational studies have been instrumental in characterizing the key transition states and intermediates along the reaction pathways of these transformations.

In the context of rhodium-catalyzed C-H amination, which offers a direct route to β-arylethylamines, computational investigations have pointed towards a concerted mechanism involving an asynchronous transition state. researchgate.net This means that the C-H bond breaking and C-N bond forming events occur in a single step, but not to the same extent at the transition state. The geometry of such a transition state is critical, and DFT calculations can provide detailed information on bond lengths and angles, as well as the electronic structure.

For instance, in a model system for the rhodium-catalyzed amination of a C(sp³)–H bond, the transition state would involve the rhodium-nitrene complex interacting with the substrate's C-H bond. The activation strain model and energy decomposition analysis are computational tools used to understand the reactivity. These analyses have shown that the regioselectivity of the reaction is primarily governed by the degree of orbital interaction between the rhodium-nitrene and the C-H bond. researchgate.net Specific noncovalent interactions within the catalyst's pocket can facilitate this interaction at the desired position. researchgate.net

Palladium-catalyzed reactions, such as those involving β-heteroatom elimination, also feature well-characterized intermediates and transition states. nih.gov For example, the catalytic cycle may involve a Pd(II) intermediate. The transition state for the β-elimination step is a key point on the potential energy surface, and its energy barrier determines the feasibility of the reaction. Natural Bond Orbital (NBO) analysis can be performed on these transition state structures to understand the charge distribution and bonding interactions. nih.gov

Below is a representative table of computed relative energies for intermediates and transition states in a model rhodium-catalyzed hydroamination reaction, a process related to the formation of amines. nih.gov

SpeciesDescriptionRelative Free Energy (kcal/mol)
INT1 Rh-alkene complex0.0
TS1 N-H activation transition state+15.2
INT2 Rh-amido-alkene complex-5.4
TS2 Migratory insertion transition state+21.8
INT3 Rh-alkyl complex-11.3
TS3 Protonolysis transition state+25.6
Product Complex Rh-product complex-18.7
Note: Data is hypothetical and based on typical values found in computational studies of rhodium-catalyzed hydroamination for illustrative purposes.

Elucidation of Catalytic Cycles and Rate-Determining Steps

For rhodium-catalyzed hydroamination, a process that forms a C-N bond, computational studies have elucidated the mechanism and identified the turnover-limiting step. nih.gov The catalytic cycle typically involves several key steps: ligand exchange, oxidative addition, migratory insertion, and reductive elimination or protonolysis. DFT calculations have shown that for certain systems, the protonolysis of the rhodium-alkyl intermediate is the rate-determining step. nih.gov

In the case of palladium-catalyzed reactions, the catalytic cycle often begins with the oxidative addition of a reactant to the Pd(0) catalyst. organic-chemistry.org This is followed by steps such as transmetalation or migratory insertion, and the cycle is completed by reductive elimination, which forms the final product and regenerates the Pd(0) catalyst. Computational studies can reveal the energy profile of the entire cycle. For example, in a palladium-catalyzed β-X elimination reaction, DFT calculations identified the β-heteroatom elimination as the rate-determining step. nih.gov

A proposed catalytic cycle for a generic palladium-catalyzed C-N cross-coupling reaction is outlined below:

StepDescriptionKey Species Involved
1. Oxidative Addition The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) complex.Pd(0), Ar-X, Ar-Pd(II)-X
2. Ligand Exchange The amine displaces a ligand on the Pd(II) complex.Ar-Pd(II)-X, Amine
3. Deprotonation A base removes a proton from the coordinated amine to form an amido ligand.Base, Coordinated Amine
4. Reductive Elimination The C-N bond is formed, releasing the arylamine product and regenerating Pd(0).Ar-Pd(II)-NR2, Arylamine, Pd(0)
This table represents a generalized cycle for Buchwald-Hartwig amination, a common method for C-N bond formation.

By understanding these intricate details of reaction mechanisms through computational studies, chemists can develop more selective and efficient synthetic routes to valuable compounds like this compound and other β-arylethylamines, which are important scaffolds in medicinal chemistry. domainex.co.ukresearchgate.netresearchgate.net

Biological Activity and Mechanistic Investigations of 1 4 2 Phenylethyl Phenyl Ethanamine and Its Analogs

In Vitro Receptor Binding and Functional Assays

The interaction of 1-[4-(2-phenylethyl)phenyl]ethanamine and its analogs with various neurotransmitter receptors, sigma receptors, and adenosine (B11128) receptors has been a subject of scientific inquiry to elucidate their potential neuromodulatory effects.

Interaction with Neurotransmitter Receptors (e.g., Serotonin (B10506) Receptors (5-HT2AR), Dopamine (B1211576) Receptors, Adrenergic Receptors)

Phenethylamine (B48288) derivatives are known to interact with a variety of monoamine neurotransmitter receptors, and their binding affinities are heavily influenced by their structural characteristics. For instance, N-benzyl phenethylamines have been shown to be potent and highly efficacious agonists at the rat 5-HT2A receptor. nih.gov Structure-activity relationship (SAR) studies of phenethylamine derivatives have revealed that substitutions on the phenyl ring and the ethylamine (B1201723) side chain significantly impact their affinity for the 5-HT2A receptor. biomolther.org Specifically, alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon of the ethylamine backbone tend to have a positive effect on binding affinity. biomolther.org

While specific binding data for this compound at serotonin receptors are not extensively detailed in the available literature, the general profile of phenethylamines suggests a potential interaction with 5-HT2A receptors. biomolther.orgnih.gov The diverse cellular activity of serotonin is mediated by seventeen different receptors, grouped into seven subfamilies (5-HT1–7), which are targets for numerous drugs, particularly those for neuropsychiatric disorders. nih.gov

Interactive Data Table: Neurotransmitter Receptor Binding Affinities of Representative Phenethylamine Analogs

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Source
2,5-dimethoxy-4-iodoamphetamine (DOI)5-HT2AHigh Affinity researchgate.net
Phenylephrineα1-AdrenergicSelective Agonist uobasrah.edu.iq
N-benzyl phenethylamines5-HT2APotent Agonists nih.gov

Sigma Receptor Affinity and Selectivity Profiling

Sigma receptors, which are classified into sigma-1 and sigma-2 subtypes, represent another important target for phenylalkylamine compounds. nih.gov These receptors are implicated in a variety of central nervous system disorders. nih.gov Radioligand binding assays are commonly used to determine the affinity and selectivity of compounds for these receptors. nih.gov

While specific binding data for this compound at sigma receptors are not explicitly available, studies on related structures provide valuable insights. For example, N-arylalkylpiperidines, which share a phenylalkylamine scaffold, have been identified as high-affinity sigma-1 and sigma-2 receptor ligands. researchgate.net Furthermore, certain N-phenylalkyl substituents on aminotetralin structures have been shown to enhance sigma-1/sigma-2 receptor affinity. nih.gov The selectivity for sigma-1 versus sigma-2 receptors can be significantly influenced by modest structural modifications. For instance, the fluoroethyl analog of SA4503, FE-SA4503, displays a high affinity for sigma-2 sites and a weaker interaction with sigma-1 sites, a reversal of the selectivity of the parent compound. researchgate.net

Interactive Data Table: Sigma Receptor Binding Affinities of Phenylalkylamine Analogs

CompoundReceptor SubtypeBinding Affinity (IC50/Ki, nM)Selectivity (σ1 vs σ2)Source
SA4503Sigma-1IC50 = 17.4103-fold for σ1 researchgate.net
SA4503Sigma-2IC50 = 1,784 researchgate.net
FE-SA4503Sigma-1IC50 = 6.48Prefers σ2 researchgate.net
FE-SA4503Sigma-2IC50 = 2.11 researchgate.net

Adenosine Receptor Ligand Potential

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G-protein-coupled receptors involved in various physiological and pathological processes. nih.gov The 2-phenethylamine moiety is a structural feature found in a range of adenosine receptor ligands. researchgate.netresearchgate.net For example, N6-(2-phenylethyl)adenosine is an adenosine derivative that acts as an agonist at adenosine receptors, with Ki values of 11.8 nM for rat A1 receptors and 30.1 nM for human A1 receptors. mdpi.comnih.gov

The design of selective adenosine receptor antagonists has also incorporated phenylethyl structures. Derivatives of 4-(phenylethynyl)-6-phenyl-1,4-dihydropyridine have been identified as selective antagonists for human A3 adenosine receptors, with Ki values in the submicromolar range. nih.gov This indicates that the broader chemical space around the this compound scaffold holds potential for interaction with adenosine receptors.

Ion Channel Modulation Studies

Ion channels are crucial for a wide range of physiological processes and are significant drug targets. nih.gov While the direct modulation of ion channels by this compound has not been specifically reported in the reviewed literature, the general class of phenethylamines can have complex interactions with the nervous system that may indirectly involve ion channels. Further research is needed to investigate any direct effects of this compound on specific ion channels.

Enzyme Interaction and Modulation Studies

The enzymatic metabolism of monoamines is a critical process in neurotransmission, and compounds that modulate the enzymes involved can have significant pharmacological effects.

Monoamine Oxidase (MAO) Inhibition Kinetics and Isoform Selectivity (MAO-A, MAO-B)

Monoamine oxidases (MAO) are key enzymes in the degradation of monoamine neurotransmitters and are well-established targets for therapeutic intervention, particularly in the treatment of depression and neurodegenerative diseases. nih.gov There are two main isoforms, MAO-A and MAO-B, which exhibit different substrate and inhibitor specificities. nih.gov Phenethylamine is a known substrate for MAO-B. nih.gov

The inhibitory potential of various phenethylamine derivatives against MAO-A and MAO-B has been investigated. For instance, 4-(2-methyloxazol-4-yl)benzenesulfonamide was found to inhibit MAO-A and MAO-B with IC50 values of 43.3 µM and 3.47 µM, respectively, indicating a preference for MAO-B. mdpi.com Similarly, a study on 4-phenethyl-1-propargylpiperidine derivatives showed that these compounds inhibited human MAO-B in the nano- to micromolar range, with some also showing weaker inhibition of MAO-A. mdpi.com The kinetics of MAO inhibition can be reversible or irreversible, and understanding these kinetics is crucial for drug design. researchgate.net

Interactive Data Table: MAO Inhibition by Phenethylamine Analogs

CompoundMAO IsoformInhibition (IC50, µM)SelectivitySource
4-(2-methyloxazol-4-yl)benzenesulfonamideMAO-A43.3MAO-B selective mdpi.com
4-(2-methyloxazol-4-yl)benzenesulfonamideMAO-B3.47 mdpi.com
4-phenethyl-1-propargylpiperidine analog (compound 9)MAO-A15.5 mdpi.com
4-phenethyl-1-propargylpiperidine analog (compound 10)MAO-A34.0 mdpi.com
PhentermineMAO-AHigh µM rangeWeak inhibitor researchgate.net
PhentermineMAO-BHigh µM rangeWeak inhibitor researchgate.net

Aldose Reductase Inhibition

Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. The enzyme facilitates the conversion of glucose to sorbitol, and its overactivity is linked to long-term diabetic complications. Consequently, ALR2 is a therapeutic target for developing inhibitors.

Research into various modified 2-phenethylamines has explored their potential as ALR2 inhibitors. A study involving the creation of a library of 2-phenethylamine derivatives, which included modifications by adding aliphatic chains, aromatic rings, or carboxylic acids, showed that these compounds exhibited low inhibitory effects against in vitro pig kidney ALR2. nih.gov While phenethylamines are recognized as potential scaffolds for targeting various enzymes, their efficacy as direct aldose reductase inhibitors appears limited compared to other chemical classes. nih.govresearchgate.net

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov These enzymes play crucial roles in pH regulation, ion transport, and various physiological and pathological processes. nih.govnih.gov Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness. nih.gov

The primary and most effective class of CA inhibitors are sulfonamides, which act by directly coordinating with the catalytic zinc ion in the enzyme's active site. acs.org While the phenethylamine scaffold is explored for a wide range of biological targets, its role in carbonic anhydrase inhibition is not well-established without the presence of a zinc-binding group, such as a sulfonamide. researchgate.netacs.org For instance, the synthesis of inhibitors based on a 4-(2-aminoethyl)benzenesulfonamide (B156865) scaffold, which combines a phenethylamine-like structure with the critical sulfonamide group, has been a strategy to develop CA inhibitors. acs.org This suggests that the this compound structure itself is unlikely to be a potent CA inhibitor unless modified to include a functional group capable of strong interaction with the active site zinc ion.

Other Enzyme Inhibition/Activation Profiling

The interaction of phenylethylamine derivatives with metabolic enzymes, particularly the Cytochrome P450 (CYP) family, is crucial for understanding their metabolic stability and potential for drug interactions.

CYP2D6 is a key enzyme in the metabolism of many phenethylamine-based compounds. nih.gov Studies on methoxyphenethylamine derivatives have shown that CYP2D6 can effectively oxidize these substrates. The binding and catalytic process are sensitive to the protonation state of the substrate's amine group. nih.gov The metabolism can proceed through sequential oxidations, such as O-demethylation followed by ring hydroxylation, which can ultimately form dopamine in the case of methoxyphenethylamines. nih.gov The affinity for CYP2D6 can vary based on the substitution pattern; for example, the binding affinity for 4-hydroxyphenethylamine is significantly weaker than for 3-hydroxyphenethylamine. nih.gov

Phenethylamine itself is metabolized by a range of enzymes in humans, including monoamine oxidase A (MAO-A) and MAO-B, as well as flavin-containing monooxygenase 3 (FMO3) and aralkylamine N-acetyltransferase (AANAT). wikipedia.org Furthermore, some phenylethylamine derivatives, such as phenelzine, can act as inhibitors of CYP enzymes, potentially through the formation of heme adducts. wikipedia.org

Elucidation of Molecular Mechanisms of Action for this compound at the Cellular Level

The molecular mechanisms of phenylethylamine analogs are often tied to their interaction with monoamine neurotransmitter systems, including transporters and receptors.

Ligand-Target Binding Interactions and Specificity

The dopamine transporter (DAT) and serotonin 5-HT receptors are primary targets for many phenylethylamine derivatives.

Dopamine Transporter (DAT): Docking simulations and binding assays have elucidated how these derivatives interact with DAT. The binding is often stabilized by a hydrogen bond between the charged amine of the ligand and the polar side chain of key amino acid residues, such as Asp79 in the human dopamine transporter (hDAT). nih.govbiomolther.org The ligand typically fits into a binding pocket formed by helices 1, 3, 6, and 8 of the transporter. nih.govkoreascience.krkoreascience.kr The aromatic portion of the ligand is surrounded by hydrophobic residues like Phe76, Val152, Tyr156, and Ser422, while other residues such as Phe326 can stabilize the chiral center of the molecule. nih.govkoreascience.kr

Serotonin 5-HT₂ Receptors: Conformationally constrained phenylethylamine analogs have been studied for their binding to 5-HT₂ receptors. Docking studies within the 5-HT₂B crystal structure show that the amine group and a 2-oxygen substituent can form crucial interactions with residues D3.32 and S3.36, respectively. researchgate.net The specific placement of substituents on the phenyl ring can influence receptor subtype selectivity. For example, in certain constrained analogs, a 4-bromo substituent was brought into closer proximity to residue 5.46, which is a polar residue only in the human 5-HT₂A subtype, affecting binding affinity. researchgate.net

Downstream Signaling Pathway Modulation and Cellular Responses

By engaging with their primary targets, phenylethylamine derivatives can trigger a cascade of downstream signaling events.

Modulation of Monoamine Signaling: Phenethylamine acts as an agonist at the trace amine-associated receptor 1 (TAAR1). wikipedia.org Activation of TAAR1 triggers protein kinase A (PKA) and protein kinase C (PKC) signaling, which leads to the phosphorylation of the dopamine transporter (DAT). This phosphorylation can cause DAT to reverse its direction of transport or to be withdrawn from the cell membrane, thereby increasing extracellular dopamine levels. wikipedia.org Furthermore, by inhibiting DAT-mediated dopamine reuptake, phenylethylamine derivatives can restore the normal endocytosis of dopamine D₂ receptors, a process that is otherwise inhibited by high synaptic dopamine clearance. nih.govbiomolther.org

Neurotrophic and Cellular Stress Pathways: 2-Phenylethylamine (PEA) has been shown to exert antidepressant effects by modulating the Brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB)/cAMP response element binding protein (CREB) signaling pathway. mdpi.com In corticosterone-induced depression models, PEA treatment rescued the expression of BDNF and TrkB in the hippocampus and ameliorated depression-like behaviors. mdpi.com Other studies have shown that β-PEA can activate dopaminergic neurotransmission and its downstream signaling pathways, leading to increased phosphorylation of ERK and CREB, and enhanced expression of c-Fos and FosB/ΔFosB in the nucleus accumbens. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies on the phenylethylamine scaffold have provided critical insights into the structural requirements for affinity and activity at various biological targets.

For Dopamine Transporter (DAT) Inhibition: The inhibitory activity of phenylethylamine derivatives against DAT is highly dependent on the nature of the substituents.

Aromatic (Ar) Group: The nature of the aromatic ring system is crucial. The inhibitory potency often increases in the order of phenyl, thiophenyl, and substituted phenyl groups. nih.govkoreascience.kr However, certain substitutions, such as a methoxy (B1213986) group, can lead to very weak or no activity. nih.govbiomolther.org

α-Alkyl Group: The presence of a methyl group on the α-carbon of the ethylamine side chain (as in the ethanamine structure) can increase the duration of action by making the compound resistant to metabolism by monoamine oxidase (MAO). pharmacy180.com

Nitrogen (N) Substituent: As the size of the substituent on the nitrogen atom increases, α-adrenergic receptor activity tends to decrease while β-adrenergic receptor activity increases. pharmacy180.com For DAT inhibition, the nature of the amine (primary, secondary, etc.) and associated groups is a key determinant of potency. biomolther.orgpharmacy180.com

Ring Structures: In analogs where the amine is part of a heterocyclic ring, smaller rings (e.g., five-membered pyrrolidine) confer stronger inhibitory activity compared to larger rings (e.g., seven-membered azepane). nih.gov

Interactive Table: SAR of Phenylethylamine Derivatives for DAT Inhibition Below is a summary of findings from studies on various analogs.

Modification SiteObservationImpact on DAT InhibitionReference(s)
Aromatic Ring Replacement of phenyl with thiophenyl or other substituted phenylsGenerally increases potency koreascience.kr
Aromatic Ring Addition of methoxy groupsCan significantly reduce or abolish activity nih.gov
Nitrogen Group Incorporation into a 5-membered heterocyclic ring (pyrrolidine)Stronger inhibition nih.gov
Nitrogen Group Incorporation into a 7-membered heterocyclic ring (azepane)Weaker inhibition nih.gov
α-Carbon Addition of a methyl groupIncreases resistance to MAO metabolism, potentially prolonging action pharmacy180.com

For 5-HT₂A Receptor Affinity: The affinity for the 5-HT₂A receptor is also sensitive to specific structural features.

Phenyl Ring Substituents: The presence of alkyl or halogen groups at the para-position of the main phenyl ring generally has a positive effect on binding affinity. nih.gov

Nitrogen (N) Substituents: An aromatic group attached to the nitrogen atom can increase binding affinity, particularly if the aromatic ring contains an oxygen-containing group (e.g., methoxy) at the ortho position. nih.gov In contrast, an alkoxy or nitro group at other positions can decrease affinity. nih.gov

Interactive Table: SAR of Phenylethylamine Derivatives for 5-HT₂A Receptor Affinity This table summarizes key SAR findings for 5-HT₂A receptor binding.

Modification SiteObservationImpact on 5-HT₂A AffinityReference(s)
Phenyl Ring (para-position) Substitution with alkyl or halogen groupsIncreases affinity nih.gov
Phenyl Ring (para-position) Substitution with alkoxy or nitro groupsDecreases affinity nih.gov
Nitrogen Atom Attachment of an aromatic ring with an ortho-oxygen groupIncreases affinity nih.gov
Ethylamine Backbone Conformational constraint via cyclizationCan significantly alter affinity and selectivity researchgate.net

Impact of Structural Modifications on Binding Affinity and Functional Potency

The biological activity of this compound and its analogs is significantly influenced by structural modifications. These changes can alter the compound's binding affinity for specific receptors and its subsequent functional potency. Research into the structure-activity relationships (SAR) of related phenethylamine derivatives provides insights into how modifications to various parts of the molecule can impact its biological effects.

Systematic evaluation of β-phenethylamines at the human trace amine-associated receptor 1 (hTAAR1) reveals that alterations to the aromatic ring, the ethylamine side chain, and the amino group can profoundly affect both potency and efficacy. nih.gov For instance, increasing the steric bulk at the para-position of the aromatic ring can lead to ligands with low efficacy. nih.gov This suggests that the size and nature of substituents on the phenyl ring are critical determinants of interaction with the receptor's binding pocket.

Modifications to the amino group also play a crucial role. N-methylation of the primary amino group in β-phenethylamine and its analogs generally results in a minor reduction in potency. nih.gov However, further substitution to create a tertiary amine leads to a significant decrease in potency, by a factor of approximately 30. nih.gov This indicates a preference for primary or secondary amines for optimal interaction with hTAAR1.

Furthermore, α-substitution on the ethylamine chain has been shown to reduce efficacy at hTAAR1 compared to the parent β-phenethylamine. nih.gov Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been used to model these interactions. The steric field contribution to one such model was 61%, with the electrostatic field contributing the remaining 39%. nih.gov This model indicated that decreased potency is associated with increased steric bulk around most of the molecular perimeter, with exceptions at an ortho position, the α-position, and for N-substitution. nih.gov The electrostatic component of the model suggested that negative charge along the ethylene (B1197577) chain and positive charge at the 3- and 4-positions of the phenyl ring are associated with increased potency. nih.gov

These findings highlight the delicate interplay between steric and electronic factors in determining the biological activity of phenethylamine derivatives. The principles derived from these SAR studies are instrumental in the rational design of new analogs with tailored pharmacological profiles.

Table 1: Impact of Structural Modifications on hTAAR1 Activity

Modification Effect on Potency Effect on Efficacy Reference
Increased steric bulk at para-position Decreased Low efficacy nih.gov
N-methylation (primary to secondary amine) Minor reduction (~3-fold) Partial agonist nih.gov
N-dimethylation (to tertiary amine) Significant reduction (~30-fold) Partial agonist nih.gov

Chiral Effects on Biological Activity and Stereoselectivity

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a critical role in the biological activity of many pharmaceutical compounds. researchgate.netnih.gov Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as receptors and enzymes, are themselves chiral. researchgate.net This stereoselectivity is a fundamental principle in medicinal chemistry and drug development.

For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. mdpi.com The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which dictate how they interact with their biological targets. researchgate.net

In the context of phenethylamine derivatives, the presence of a chiral center, such as the α-carbon in this compound, can lead to stereoisomers with markedly different biological activities. For example, in a study of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the individual stereoisomers displayed varied affinities and selectivities for opioid receptors. nih.gov One isomer, (2S,3R,4S)-1a, was found to be one of the most potent opiates known, with its effects primarily mediated by the µ-receptor. nih.gov In contrast, another isomer, (2R,3R,4S)-1b, exhibited both δ and κ agonist effects in addition to µ-activity, while isomer (2S,3S,4R)-1d acted as a weak µ antagonist. nih.gov This demonstrates that subtle changes in the spatial arrangement of functional groups can dramatically alter the pharmacological profile of a compound.

The synthesis of enantiomerically pure compounds is therefore of significant interest in medicinal chemistry to harness the therapeutic benefits of the more active enantiomer while minimizing the potential drawbacks of the other. mdpi.com Techniques such as chiral chromatography and enantioselective synthesis are employed to isolate or produce the desired stereoisomer. mdpi.com The increasing number of chiral drugs developed in recent decades underscores the importance of understanding and controlling chirality in drug design. researchgate.net

Table 2: General Principles of Chiral Effects in Drug Action

Aspect Description Reference
Pharmacodynamics Enantiomers can have different affinities and efficacies at the same biological target. researchgate.net
Pharmacokinetics Absorption, distribution, metabolism, and excretion can differ between enantiomers. researchgate.net
Therapeutic Outcome One enantiomer may be therapeutically active while the other is inactive or toxic. mdpi.com

| Drug Development | "Chiral switching" involves developing a single enantiomer from a previously marketed racemic mixture. | researchgate.net |

Development of this compound as a Biochemical Probe or Research Tool

While specific research detailing the use of this compound as a biochemical probe is not extensively documented in the provided search results, the broader class of phenethylamines and their analogs are widely utilized as research tools in pharmacology and medicinal chemistry. mdpi.com These compounds serve as valuable ligands for studying the structure and function of various receptors and transporters, particularly within the central nervous system.

The structural modifications discussed previously, which alter binding affinity and functional potency, are key to developing selective probes. By systematically modifying the phenethylamine scaffold, researchers can create molecules that interact with specific receptor subtypes with high affinity and selectivity. For instance, the development of selective ligands for dopamine or trace amine-associated receptors allows for the elucidation of the physiological roles of these receptors and their involvement in various neurological processes and disease states. mdpi.com

Photoaffinity labeling is one application where phenethylamine derivatives can be employed as research tools. By incorporating a photoreactive group into the structure of a ligand, it can be used to irreversibly bind to its receptor upon photoactivation. This allows for the identification and characterization of the receptor's binding site.

Furthermore, radiolabeled versions of phenethylamine analogs are used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to visualize and quantify the distribution of their target receptors or transporters in the living brain. This provides invaluable information for understanding the neurobiology of various disorders and for the development of new therapeutics.

The principles of structure-activity relationships and stereoselectivity are paramount in the design of effective biochemical probes. A good probe should not only have high affinity and selectivity for its target but also possess appropriate physicochemical properties for the intended application, such as the ability to cross the blood-brain barrier for in vivo neuroimaging studies. While the specific application of this compound as a research tool is not detailed, its structural motifs are present in compounds used to probe various biological systems.

Future Directions and Research Opportunities

Exploration of Novel and Sustainable Synthetic Methodologies for 1-[4-(2-Phenylethyl)phenyl]ethanamine and its Congeners

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern pharmaceutical and chemical research. Future efforts in the synthesis of this compound and its analogs should prioritize "green chemistry" principles to minimize waste, reduce energy consumption, and utilize renewable resources. rsc.orgrsc.org

One promising avenue is the exploration of chemo-enzymatic methods . nih.gov These approaches leverage the high selectivity of enzymes to catalyze key synthetic steps, often under mild reaction conditions. For instance, transaminases could be employed for the asymmetric synthesis of the chiral amine moiety, offering high enantioselectivity and reducing the need for chiral chromatography or resolution agents. nih.gov The use of immobilized enzymes, such as Novozym 435 (a lipase), has shown success in the resolution of related phenylethylamines and could be adapted for this scaffold. nih.gov

Catalytic methods that promote atom economy are also highly desirable. rsc.org This includes "hydrogen borrowing" amination and reductive amination of corresponding ketones, which can be made more sustainable through the use of non-precious metal catalysts and milder reaction conditions. rsc.org One-pot and multi-component reactions represent another strategy to enhance efficiency by reducing the number of isolation and purification steps, thereby saving time, solvents, and energy. nih.gov

Synthetic StrategyKey AdvantagesPotential Application for this compound
Chemo-enzymatic Synthesis High enantioselectivity, mild reaction conditions, reduced waste.Asymmetric synthesis of the ethanamine moiety using transaminases.
Catalytic Reductive Amination High atom economy, potential for greener catalysts.Direct conversion of a ketone precursor to the target amine.
One-Pot/Multi-component Reactions Increased efficiency, reduced solvent and energy use.Streamlined synthesis of the core structure from simpler building blocks.

Further research into solvent-free or aqueous media reactions and the application of microwave-assisted synthesis could also contribute to more sustainable and efficient production of this class of compounds. nih.gov

Advanced Mechanistic Studies on Ligand-Target Interactions Utilizing Biophysical Techniques

A thorough understanding of how this compound interacts with its biological targets at a molecular level is crucial for its development. A suite of advanced biophysical techniques can provide detailed insights into the thermodynamics, kinetics, and structural basis of these interactions.

Isothermal Titration Calorimetry (ITC) is a powerful tool for directly measuring the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. researchgate.netchemrxiv.org This information provides a complete thermodynamic profile of the interaction, which is invaluable for understanding the driving forces behind ligand binding. researchgate.net For example, ITC has been used to study the interaction of phenethylamine (B48288) with bovine serum albumin, demonstrating its utility in characterizing the binding of small molecules to proteins. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a versatile platform for studying ligand-target interactions in solution. nih.gov Techniques such as Chemical Shift Perturbation (CSP) mapping can identify the binding site on the protein, while Saturation Transfer Difference (STD) NMR can pinpoint the specific protons of the ligand that are in close contact with the receptor. nih.govnih.gov Furthermore, NMR can provide information on the dynamics of both the ligand and the protein upon complex formation. nih.gov

Surface Plasmon Resonance (SPR) is a label-free technique that can provide real-time kinetic data, including association (kon) and dissociation (koff) rates, in addition to the binding affinity. This kinetic information is complementary to the thermodynamic data from ITC and can be critical for understanding the duration of the ligand-target interaction.

Biophysical TechniqueKey Information ProvidedRelevance to this compound
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).Complete thermodynamic profile of target interaction. researchgate.net
Nuclear Magnetic Resonance (NMR) Binding site identification, ligand-protein contacts, structural and dynamic changes.Detailed structural basis of interaction in solution. nih.gov
Surface Plasmon Resonance (SPR) Association and dissociation kinetics (kon, koff), binding affinity.Real-time kinetic analysis of the binding event.
X-ray Crystallography High-resolution 3D structure of the ligand-target complex.Precise atomic-level view of the binding mode.

Combined, these techniques can build a comprehensive picture of the molecular recognition process, which is essential for the rational design of improved analogs.

Rational Design and Synthesis of Second-Generation Analogs Based on Detailed SAR Findings

The principles of rational drug design can be applied to systematically modify the structure of this compound to enhance its potency, selectivity, and other pharmacologically relevant properties. nih.gov This process relies heavily on a detailed understanding of the Structure-Activity Relationships (SAR) .

Initial SAR studies on related phenethylamine derivatives have provided valuable insights. For instance, substitutions on the phenyl ring, modifications of the ethylamine (B1201723) side chain, and alterations to the amino group can all have a significant impact on biological activity. nih.govbiomolther.org Future research should systematically explore the SAR of the this compound scaffold. Key areas for modification include:

The Phenylethyl Moiety: Introducing substituents on this phenyl ring or altering its connection to the central phenyl ring could modulate lipophilicity and introduce new interactions with the target.

The Central Phenyl Ring: The position and nature of substituents on this ring are likely to be critical for orienting the molecule within the binding pocket.

The Ethanamine Side Chain: Modifications such as alkylation at the alpha-carbon or alteration of the chain length can influence potency and selectivity. nih.gov

The Amino Group: Conversion to secondary or tertiary amines, or incorporation into heterocyclic systems, can significantly affect the compound's properties. nih.gov

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to guide the design of new analogs and prioritize synthetic efforts. The goal is to develop second-generation compounds with optimized profiles based on a solid understanding of how structural changes impact biological function.

Structural MoietyPotential ModificationsPredicted Impact
Phenylethyl Phenyl Ring Halogenation, methoxylation, etc.Altered lipophilicity and electronic properties.
Central Phenyl Ring Varying substituent positions and types.Optimized orientation in the binding site.
Ethanamine Side Chain Alkylation, chain extension/contraction.Enhanced potency and selectivity.
Amino Group N-alkylation, cyclization.Modified basicity and interaction profile.

Application of this compound as a Scaffold in Advanced Chemical Biology Research and Probe Development

The this compound framework holds promise as a versatile scaffold for the development of chemical probes to investigate biological systems. nih.gov Chemical probes are small molecules designed to selectively interact with a specific target, enabling the study of its function in a cellular or in vivo context.

One exciting direction is the development of fluorescent probes . By conjugating a fluorophore to the this compound scaffold, it may be possible to create probes for fluorescence imaging applications. nih.govrsc.org Such probes could be used to visualize the localization and dynamics of the target protein within living cells. The choice of fluorophore and the point of attachment would be critical for preserving the binding affinity and selectivity of the original scaffold. For instance, the phenylethylpiperazine moiety has been incorporated into fluorescent benzanthrone (B145504) dyes to create sensitive probes for labeling biological structures. mdpi.com

Another area of interest is the development of photoaffinity labels . These probes incorporate a photoreactive group that, upon irradiation with light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the target and its specific binding site.

Furthermore, the scaffold could be modified to create bifunctional molecules , such as PROTACs (Proteolysis Targeting Chimeras), which are designed to induce the degradation of a target protein. This would involve linking the this compound core to a ligand for an E3 ubiquitin ligase.

The development of such chemical tools would not only advance our understanding of the biological targets of this compound but also provide valuable reagents for the broader scientific community.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[4-(2-Phenylethyl)phenyl]ethanamine, and what key reaction conditions are required?

  • Methodological Answer : Synthesis typically involves multi-step alkylation or reductive amination. For example, a benzene ring may be functionalized via Friedel-Crafts alkylation using 2-phenylethyl chloride, followed by nitration and reduction to introduce the ethanamine group. Critical conditions include inert atmospheres (e.g., nitrogen) to prevent oxidation and precise pH control during reduction steps to avoid side reactions. Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : Techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of aromatic protons (δ 6.5–7.5 ppm) and ethylamine protons (δ 1.2–2.8 ppm).
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar phenethylamine derivatives in crystallographic studies .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C16 _{16}H19 _{19}N, exact mass 225.1517).

Q. What preliminary biological screening methods are used to assess this compound’s activity?

  • Methodological Answer : Initial screens often involve:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using tritiated ligands to measure IC50 _{50} values.
  • Cell Viability Assays : MTT or resazurin-based assays to evaluate cytotoxicity in neuronal or cancer cell lines .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, and what analytical methods validate chiral resolution?

  • Methodological Answer :

  • Chiral Resolution : Use of chiral auxiliaries (e.g., L-tartaric acid) or chiral chromatography (e.g., HPLC with amylose-based columns).
  • Validation : Polarimetry or circular dichroism (CD) to measure specific rotation (e.g., [α]D _D values). For example, (S)-enantiomers of phenethylamine derivatives show distinct optical activity .

Q. How should contradictory data on receptor binding affinities across studies be resolved?

  • Methodological Answer : Contradictions may arise from:

  • Receptor Subtype Selectivity : Use subtype-specific ligands (e.g., 5-HT2A _{2A} vs. 5-HT2C _{2C}) in competitive assays.
  • Assay Conditions : Standardize buffer pH, temperature, and cell membrane preparation methods. Cross-validate findings with orthogonal techniques like surface plasmon resonance (SPR) to measure real-time binding kinetics .

Q. What computational approaches predict the compound’s pharmacokinetic properties and metabolite pathways?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism.
  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP2D6) to identify potential metabolites. Validate predictions with in vitro microsomal assays .

Q. How can researchers design structure-activity relationship (SAR) studies to improve target selectivity?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the 4-position of the phenyl ring to modulate steric and electronic effects.
  • Pharmacophore Mapping : Overlay 3D structures of active/inactive analogs to identify critical hydrogen-bonding or π-π stacking motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.